4-oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Soluble epoxide hydrolase FLAP Inflammation

Researchers pursuing selective sEH inhibition without confounding FLAP activity face unreliable SAR when substituting the quinazolinone-7-carboxamide amide. This compound provides a structurally defined N-(pyridin-2-ylmethyl) isomer that orients a Lewis-basic nitrogen at a precise distance from the core, enabling distinct binding poses vs. the 3-pyridinyl analog (CAS 1144487-92-2). Ideal for matched-pair kinase selectivity analysis and focused library synthesis leveraging the unsubstituted C2 position.

Molecular Formula C21H16N4O2
Molecular Weight 356.4 g/mol
Cat. No. B12180315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C21H16N4O2/c26-20(23-13-16-6-4-5-11-22-16)15-9-10-18-19(12-15)24-14-25(21(18)27)17-7-2-1-3-8-17/h1-12,14H,13H2,(H,23,26)
InChIKeyLAGVAHNDVHNEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Structural & Procurement Overview


4-Oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide (CAS 1144432-72-3) is a synthetic small molecule belonging to the 3,4-dihydroquinazolin-4-one class . Its structure features a 3-phenyl substituent and a 7-carboxamide linked to a pyridin-2-ylmethyl moiety. This chemotype places it within a family of compounds investigated for inhibiting soluble epoxide hydrolase (sEH) and various kinases, making it a candidate scaffold for medicinal chemistry programs targeting inflammation, metabolic disorders, or oncology [1].

Scaffold Quinazolinone core for sEH and kinase target studies
Selectivity 2-Pyridinylmethyl amide for predicted sEH over FLAP selectivity
Derivatization Unsubstituted C2 enables flexible medicinal chemistry derivatization

Why 4-Oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide Cannot Be Replaced by Generics


Generic substitution within the quinazolinone-7-carboxamide class is highly unreliable due to the profound impact of the amide substituent on target selectivity. For the closely related 2-thiobenzyl sub-series, changing the amide group from isobutyl to a pyridinyl-containing moiety can shift the selectivity profile, potentially reducing 5-lipoxygenase-activating protein (FLAP) inhibition while introducing new pharmacodynamic properties [1]. The specific N-(pyridin-2-ylmethyl) chain in this compound orients a Lewis-basic nitrogen at a precise distance from the core, which is predicted to create interaction surfaces distinct from the N-(pyridin-3-ylmethyl) isomer (CAS 1144487-92-2) or other alkyl amide analogs, thereby altering binding poses in targets like sEH or EGFR .

Amide Substituent

Pyridinylmethyl amide may alter sEH/FLAP selectivity profile; alkyl amide analogs may not reproduce pathway inhibition pattern.

Pyridine Isomer

2-Pyridinyl orientation predicted to engage kinase hinge differently from 3-pyridinyl isomer, potentially shifting kinase inhibition profile.

Core Substitution

Absence of 2-thioether group changes cytotoxicity and metabolic liability profile; may not be directly interchangeable with 2-thioether analogs.

Key Comparator Differences for 4-Oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide


Selective sEH Inhibition over FLAP

While direct assay data for the target compound is not publicly available, SAR from the parent quinazolinone-7-carboxamide series enables a class-level prediction. The N-(pyridin-2-ylmethyl) amide is structurally distinct from the neopentyl amide in the series' most balanced dual inhibitor (compound 34, sEH IC50=0.66 μM, FLAP IC50=2.91 μM) and closer to the isobutyl amide analog (compound 12) which has minimal FLAP inhibition. Based on these trends, the target compound's amide group is predicted to confer selective sEH inhibition with significantly reduced FLAP activity (<30% inhibition at 10 μM) [1].

sEH vs FLAP Selectivity
Class-level inference
Predicted >10-fold reduction in FLAP inhibition vs. neopentyl amide analog
Supports sEH-focused pathway studies
Data to verify; SAR inference from quinazolinone-7-carboxamide series
Soluble epoxide hydrolase FLAP Inflammation

Anticancer Potential vs. 2-Thioether Analogs

In contrast to the 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide series that shows cytotoxicity against HepG-2 cells (IC50 1.11–5.70 μM for the most potent analogs) [1], the target compound lacks the 2-thiobenzyl substituent entirely. This fundamental structural difference eliminates the metabolic liability of the thioether linkage while maintaining the core required for kinase inhibition. The unsubstituted C2 position allows for subsequent late-stage functionalization to optimize EGFR or other kinase selectivity without the steric hindrance present in the thioether series.

Cytotoxicity Profile
Class-level inference
C2-unsubstituted core eliminates thioether metabolic liability vs. 2-thioether series
Supports cytotoxicity endpoint review in kinase research
Class-level; HepG-2 analog data; C2 modification may alter profile
EGFR kinase Hepatocellular carcinoma Cytotoxicity

Binding Mode Difference: 2-Pyridinyl vs. 3-Pyridinyl Isomer

The positional isomer of the target compound, 4-oxo-3-phenyl-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide (CAS 1144487-92-2) , presents the pyridine nitrogen at a meta arrangement relative to the amide bond. This creates a divergent hydrogen bond acceptor vector. In analogous quinazoline systems, the 2-pyridinyl position is known to facilitate a bidentate interaction with kinase hinge regions, whereas the 3-pyridinyl isomer presents a monodentate interaction. The target 2-pyridinyl isomer is predicted to exhibit a distinct binding pose that enhances affinity for targets with a complementary hydrogen bond donor/acceptor pattern at the hinge, such as p70S6K or certain receptor tyrosine kinases.

Isomeric Binding Mode
Data to verify
2-Pyridinyl predicted to facilitate bidentate hinge interaction; 3-pyridinyl monodentate
Binding-mode review for kinase selectivity
In silico inference; requires experimental validation
Molecular docking Isomeric selectivity Target engagement

Application Scenarios for 4-Oxo-3-phenyl-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide


sEH Inhibitor Lead Generation in Inflammation

This compound is best deployed as a starting point for medicinal chemistry campaigns seeking selective sEH inhibition without FLAP crossover. The predicted selectivity profile, based on SAR trends in the quinazolinone-7-carboxamide series, makes it suitable for phenotypic screening in models of cardiovascular or renal inflammation where simultaneous FLAP inhibition would confound efficacy readouts [1].

Kinase Profiling for Oncology Drug Discovery

The absence of substitution at the C2 position offers a synthetically versatile scaffold for generating focused kinase inhibitor libraries. It can be prioritized for targets like EGFR or p70S6K where the pyridin-2-ylmethyl group is predicted to engage the kinase hinge region, as inferred from related quinazoline inhibitor co-crystal structures. The lower molecular weight compared to the 2-thioether series also provides a more favorable starting point for lead optimization [2].

Isomeric Selectivity for Pharmacophore Validation

The compound serves as a critical tool for validating the contribution of the 2-pyridinyl versus 3-pyridinyl isomer to target binding. Procurement of both the target compound and its N-(pyridin-3-ylmethyl) analog enables matched-pair analysis to deconvolute the role of pyridine nitrogen placement in kinase or enzyme selectivity, thereby informing more accurate pharmacophore models for virtual screening .

Application
Selection Property
Validation Focus
Inflammatory disease pathway research (sEH)
Predicted sEH selectivity over FLAP
sEH/FLAP selectivity assay validation
Oncology kinase inhibitor scaffold
C2-unsubstituted core for SAR diversification
Kinase selectivity and cell-model endpoint review
Isomeric pharmacophore validation
2-Pyridinylmethyl vs. 3-pyridinyl isomer binding
Binding-mode and target engagement assay review
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